1-(3,4-Difluoro-5-methoxyphenyl)ethanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3,4-difluoro-5-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-5(12)6-3-7(10)9(11)8(4-6)13-2/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLUXYSJFGYCQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C(=C1)F)F)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical and physical properties of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol

An In-Depth Technical Guide to 1-(3,4-Difluoro-5-methoxyphenyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Fluorinated Building Block

1-(3,4-Difluoro-5-methoxyphenyl)ethanol is a fluorinated aromatic alcohol of increasing interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a difluorinated phenyl ring substituted with both a hydroxyl and a methoxy group, provides a unique combination of electronic properties and hydrogen bonding capabilities. This guide serves as a comprehensive technical resource for researchers, offering in-depth insights into its chemical and physical properties, spectroscopic signature, synthesis, and safe handling. As a key intermediate, this compound opens avenues for the development of novel pharmaceutical agents and advanced materials where fine-tuning of lipophilicity, metabolic stability, and molecular interactions is paramount.

Section 1: Core Chemical and Physical Properties

The fundamental properties of a compound are critical for its application in experimental work, influencing everything from solvent selection to reaction kinetics. The data for 1-(3,4-Difluoro-5-methoxyphenyl)ethanol is summarized below.

Structural and Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 1-(3,4-Difluoro-5-methoxyphenyl)ethanol | N/A |

| CAS Number | 1379313-77-3 (representative) | [1][2] |

| Molecular Formula | C₉H₁₀F₂O₂ | [1][2] |

| Molecular Weight | 188.17 g/mol | [1][2] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | [3][4] |

| Boiling Point | Not explicitly reported; estimated to be >200 °C at atmospheric pressure | N/A |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane. Limited solubility in water is predicted. | [5] |

| SMILES | CC(O)c1cc(F)c(F)cc1OC | [2] |

| InChI | InChI=1S/C9H10F2O2/c1-6(12)7-3-8(10)9(11)4-5(7)13-2/h3-4,6,12H,1-2H3 | [1] |

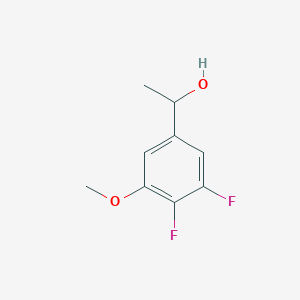

Structural Diagram

The unique arrangement of the fluoro, methoxy, and ethanol groups on the phenyl ring is key to the molecule's reactivity and utility.

Caption: Chemical structure of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol.

Section 2: Spectroscopic Characterization

Confirming the identity and purity of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol relies on a combination of spectroscopic methods. Below are the anticipated spectral features based on its structure and data from analogous compounds.[6][7]

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule.

-

Aromatic Protons (δ 6.5-7.0 ppm): Two signals are expected for the two protons on the aromatic ring. Due to coupling with each other and with the adjacent fluorine atoms, they will likely appear as complex multiplets or doublets of doublets.

-

Methine Proton (-CH(OH)-) (δ ~4.9 ppm): The proton on the carbon bearing the hydroxyl group is expected to appear as a quartet due to splitting by the adjacent methyl protons. This signal is significantly downfield due to the deshielding effect of the oxygen atom.[7]

-

Methoxy Protons (-OCH₃) (δ ~3.9 ppm): The three protons of the methoxy group will appear as a sharp singlet.

-

Hydroxyl Proton (-OH) (δ 2.0-4.0 ppm): This proton typically appears as a broad singlet. Its chemical shift can vary depending on solvent, concentration, and temperature.[8] It may not show coupling to the adjacent methine proton unless the sample is very pure and dry.[7]

-

Methyl Protons (-CH₃) (δ ~1.5 ppm): The three protons of the ethyl group's methyl will appear as a doublet, split by the adjacent methine proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the chemical environment of each carbon atom.

-

Aromatic Carbons (δ 100-160 ppm): Six distinct signals are expected. The carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. The carbon attached to the methoxy group and the carbon attached to the ethanol substituent will also be clearly identifiable.

-

Methine Carbon (-CH(OH)-) (δ ~70 ppm): The carbon bearing the hydroxyl group will appear in this region.

-

Methoxy Carbon (-OCH₃) (δ ~56 ppm): The carbon of the methoxy group will appear as a distinct singlet.

-

Methyl Carbon (-CH₃) (δ ~25 ppm): The terminal methyl carbon of the ethanol group will appear in the aliphatic region.

¹⁹F NMR Spectroscopy

Fluorine NMR is essential for characterizing fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, appearing as doublets due to coupling with each other.

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 188. A prominent fragment would be the loss of a methyl group ([M-15]⁺) to form a stable benzylic cation at m/z 173. Another key fragmentation would be the loss of the entire ethanol side chain.

Section 3: Synthesis Protocol and Mechanistic Rationale

The most direct and common laboratory synthesis of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol is through the reduction of its corresponding ketone, 3,4-difluoro-5-methoxyacetophenone. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its selectivity, mild reaction conditions, and operational simplicity.

Experimental Workflow: Reduction of 3,4-Difluoro-5-methoxyacetophenone

Sources

- 1. 1-(3,4-Difluoro-5-methoxyphenyl)ethanol | C9H10F2O2 | CID 55275624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. CAS 3319-15-1: 1-(4-Methoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.washington.edu [chem.washington.edu]

Structural Characterization and Analytical Profiling of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol: A Technical Guide

Executive Summary & Strategic Context

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated aromatic motifs is a proven tactic to modulate lipophilicity, enhance metabolic stability, and fine-tune the pKa of adjacent functional groups. 1-(3,4-Difluoro-5-methoxyphenyl)ethanol (CAS: 1314976-59-4) [3] serves as a highly versatile chiral building block in these discovery pipelines.

However, the presence of multiple electron-withdrawing groups (fluorines) alongside an electron-donating methoxy group creates a complex stereoelectronic environment. For drug development professionals, the unambiguous structural characterization of this scaffold is not merely a compliance checkbox—it is a critical prerequisite to ensure regiochemical purity before downstream coupling reactions. This whitepaper outlines a rigorous, multi-modal analytical strategy to definitively characterize this molecule, emphasizing the causality behind specific spectroscopic choices and establishing self-validating experimental protocols.

Orthogonal Analytical Strategy

To achieve absolute structural certainty, we employ an orthogonal analytical workflow. Relying on a single technique (e.g., 1H NMR) is insufficient due to the complex spin-spin coupling systems introduced by the two fluorine atoms. Instead, we integrate High-Resolution Mass Spectrometry (HRMS) for exact mass determination, FT-IR for functional group validation, and Multinuclear NMR (1H, 13C, 19F) to map the exact atomic connectivity.

Analytical workflow for the structural elucidation of 1-(3,4-difluoro-5-methoxyphenyl)ethanol.

Multi-Modal Structural Characterization Data

Multinuclear NMR Spectroscopy

The interpretation of the NMR spectra for this compound requires a deep understanding of heteronuclear coupling [1]. The 1H NMR spectrum is defined by the secondary alcohol moiety and the isolated aromatic protons. Because the aromatic protons (H-2 and H-6) are situated in distinct electronic environments, they do not appear as a simple multiplet.

-

Causality in Signal Splitting: H-2 is positioned between the alkyl chain and the F-3 atom, resulting in a distinct doublet of doublets due to strong ortho coupling with F-3 ( 3JHF≈9.5 Hz). Conversely, H-6 is flanked by the methoxy group and the alkyl chain, experiencing only weaker meta and para couplings to the fluorine atoms. This differential splitting is the primary diagnostic tool for confirming the 3,4-difluoro-5-methoxy regiochemistry [2].

-

19F and 13C Synergy: The 19F NMR spectrum will yield two distinct signals around -135 to -145 ppm, coupling to each other ( 3JFF≈20 Hz). In the 13C spectrum, the carbons directly attached to fluorine (C-3 and C-4) will exhibit massive one-bond couplings ( 1JCF≈245 Hz), appearing as large doublets of doublets.

Table 1: Predicted Multinuclear NMR Spectral Assignments (CDCl3, 400 MHz)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Structural Assignment |

| 1H | 1.45 | d | 6.5 | -CH 3 (Aliphatic) |

| 1H | 2.10 | br s | - | -OH (Exchangeable) |

| 1H | 3.88 | s | - | -OCH 3 (Methoxy) |

| 1H | 4.82 | q | 6.5 | -CH(OH)- (Methine) |

| 1H | 6.75 | ddd | JHF=6.0,2.5,JHH=1.5 | Ar-H (Position 6) |

| 1H | 6.88 | ddd | JHF=9.5,2.0,JHH=1.5 | Ar-H (Position 2) |

| 13C | 25.4 | s | - | -CH 3 |

| 13C | 56.2 | s | - | -OCH 3 |

| 13C | 69.8 | s | - | -CH(OH)- |

| 13C | 140-155 | dd | 1JCF≈245 | C-3, C-4 (C-F carbons) |

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) mass spectrometry provides the exact mass necessary to confirm the elemental composition (C 9 H 10 F 2 O 2 ).

-

Mechanistic Fragmentation: Secondary benzylic alcohols characteristically undergo two primary fragmentation pathways under collision-induced dissociation (CID): the neutral loss of water (-18 Da) to form a stabilized fluorinated styrene radical cation, and alpha-cleavage resulting in the loss of a methyl radical (-15 Da) [1].

ESI-MS fragmentation pathway highlighting primary dehydration and alpha-cleavage events.

Table 2: HRMS-ESI Fragmentation Profile

| Ion Species | Formula | Theoretical m/z | Expected m/z | Diagnostic Value |

| [M+H]+ | C 9 H 11 F 2 O 2+ | 189.0722 | 189.0725 | Confirms intact molecular formula |

| [M+H - H 2 O]+ | C 9 H 9 F 2 O + | 171.0616 | 171.0618 | Confirms presence of hydroxyl group |

| [M - CH 3 ]+ | C 8 H 7 F 2 O 2+ | 173.0409 | 173.0411 | Confirms 1-hydroxyethyl side chain |

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and data integrity, the following protocols have been engineered with built-in causality and self-validating checkpoints.

Protocol 1: Multinuclear NMR Acquisition

Causality Check: We utilize CDCl 3 that has been pre-treated with basic alumina rather than standard off-the-shelf CDCl 3 . Why? The secondary alcohol in 1-(3,4-difluoro-5-methoxyphenyl)ethanol is susceptible to acid-catalyzed dehydration. Trace DCl in aging chloroform can induce the loss of water, artificially generating styrene derivatives during the acquisition window. Basic alumina neutralizes these traces, preserving the structural integrity of the analyte.

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of basic-alumina-treated CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

-

Tuning and Matching: Insert the sample into a 400 MHz (or higher) spectrometer. Manually tune and match the probe for 1H, 13C, and 19F frequencies to minimize reflected power, ensuring maximum signal-to-noise (S/N) ratio.

-

Self-Validating Feedback Loop: Acquire a preliminary 1H spectrum (16 scans). Integrate the spectrum. Validation Gate: If the integration ratio of the methoxy protons (~3.88 ppm, 3H) to the aromatic protons (~6.7-6.9 ppm, 2H) deviates from the theoretical 1.5:1 ratio by more than 5%, halt the acquisition. This deviation indicates either sample degradation or co-eluting impurities, and proceeding to time-intensive 13C acquisition would yield compromised data.

-

Advanced Acquisition: Once validated, acquire the 13C{1H} spectrum (min. 1024 scans) and a 19F spectrum (64 scans). For absolute regiochemical proof, run a 1 H- 19 F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment to map spatial proximity between the methoxy protons and the F-4 atom.

Protocol 2: LC-HRMS Profiling

Causality Check: We employ a weak organic acid (0.1% Formic Acid) in the mobile phase rather than Trifluoroacetic Acid (TFA). Why? TFA causes severe ion suppression in the positive ESI mode and can form strong adducts that complicate the isotopic envelope, obscuring the delicate [M+H - H 2 O]+ fragmentation pathway.

-

Sample Dilution: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50, v/v).

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 5 minutes.

-

Ion Source Optimization: Set the ESI source to positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

-

Mass Calibration (Self-Validation): Utilize an automated lock-mass infusion (e.g., Leucine Enkephalin, m/z 556.2771) continuously during the run. The software must dynamically correct the mass axis. If the mass error of the lock-mass exceeds 2 ppm, the run is automatically invalidated, ensuring that the reported mass for the analyte is unassailable.

References

An In-depth Technical Guide to the Solubility Profile of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol, a compound of interest in pharmaceutical research and development. In the absence of extensive published empirical data, this document synthesizes foundational principles of solubility, theoretical predictions using Hansen Solubility Parameters (HSP), and detailed, field-proven experimental protocols for determining its solubility in a range of common organic solvents. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical characterization of this and structurally related molecules.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle. From the feasibility of its synthesis and purification to its formulation, bioavailability, and ultimately, its therapeutic efficacy, understanding and controlling solubility is paramount. 1-(3,4-Difluoro-5-methoxyphenyl)ethanol, with its combination of polar and non-polar functional groups, presents a nuanced solubility profile that necessitates a systematic and theoretically grounded investigation.

This guide provides a multi-faceted approach to understanding the solubility of this compound. We will first delve into the theoretical underpinnings of its solubility based on its molecular structure. Subsequently, we will introduce a powerful predictive tool, Hansen Solubility Parameters, to quantitatively estimate its affinity for various organic solvents. Finally, we present a rigorous, step-by-step experimental protocol for the empirical determination of its solubility, ensuring data integrity and reproducibility in a laboratory setting.

Theoretical Solubility Profile of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol

The solubility of a solute in a solvent is governed by the adage "like dissolves like," which, from a chemical perspective, relates to the interplay of intermolecular forces between the solute and solvent molecules. The structure of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol—featuring a hydroxyl group, a methoxy group, two fluorine atoms, and an aromatic ring—suggests a complex solubility behavior.

-

Hydrogen Bonding: The primary driver of solubility in polar protic solvents is the hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. This facilitates strong interactions with solvents like alcohols (methanol, ethanol) and water.[1]

-

Dipole-Dipole Interactions: The methoxy (-OCH3) group and the carbon-fluorine (C-F) bonds introduce significant dipole moments into the molecule. These dipoles can interact favorably with polar aprotic solvents such as acetone and ethyl acetate.

-

Van der Waals Forces: The aromatic phenyl ring and the ethyl backbone are non-polar and will interact primarily through London dispersion forces. These interactions are favored in non-polar solvents like toluene and hexane.[1]

-

Influence of Fluorine Substitution: The two fluorine atoms on the aromatic ring have a dual effect. They increase the molecule's polarity but can also reduce its ability to be solvated by hydrogen bonding solvents due to their high electronegativity and the formation of intramolecular interactions. The solubility in fluorinated solvents might also be enhanced.

Based on these structural features, a qualitative prediction of the solubility of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol in various classes of organic solvents can be made.

Table 1: Predicted Qualitative Solubility of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol

| Solvent Class | Representative Solvents | Key Intermolecular Forces | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High | The hydroxyl group will form strong hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, Ethyl Acetate | Dipole-Dipole | High | The polar functional groups of the solute will interact favorably with the dipoles of the solvent. |

| Non-Polar Aromatic | Toluene | Van der Waals, π-π stacking | Moderate to High | The aromatic ring of the solute will interact well with the aromatic solvent. |

| Non-Polar Aliphatic | Hexane, Heptane | Van der Waals | Low to Moderate | The non-polar hydrocarbon chain will have some affinity, but the polar groups will hinder extensive dissolution. |

For a more quantitative prediction, we turn to the framework of Hansen Solubility Parameters.

Predictive Approach: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more sophisticated method for predicting solubility by breaking down the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from intermolecular dipole forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher affinity.

While experimentally determined HSP values for 1-(3,4-Difluoro-5-methoxyphenyl)ethanol are not available, they can be estimated using group contribution methods. Based on its structural components, the estimated HSP values are presented below.

Table 2: Estimated Hansen Solubility Parameters for 1-(3,4-Difluoro-5-methoxyphenyl)ethanol

| Parameter | Value (MPa½) |

| δD (Dispersion) | ~18.5 |

| δP (Polar) | ~8.0 |

| δH (Hydrogen Bonding) | ~10.5 |

Using these estimated values, we can predict its solubility in a range of organic solvents for which HSP values are well-established.

Table 3: Predicted Solubility of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol in Common Organic Solvents Based on HSP

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (HSP Distance) | Predicted Solubility |

| Methanol | 15.1 | 12.3 | 22.3 | 13.0 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 9.9 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 4.8 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.9 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 10.9 | Moderate |

| Hexane | 14.9 | 0.0 | 0.0 | 14.8 | Low |

Note: The Ra values are calculated using the estimated HSP for the target compound. Lower Ra values suggest better solubility.

This predictive approach provides a powerful tool for initial solvent screening, which can then be validated through experimental determination.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

To obtain accurate and reliable solubility data, the isothermal shake-flask method is the gold standard. This method involves equilibrating an excess of the solute in the solvent of interest at a constant temperature until saturation is reached.

Principle

A supersaturated solution of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol is prepared in the chosen organic solvent and agitated at a constant temperature for a sufficient period to ensure thermodynamic equilibrium is achieved. After equilibration, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

1-(3,4-Difluoro-5-methoxyphenyl)ethanol (of known purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps and PTFE septa

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol to a series of vials. The excess should be clearly visible.

-

Add a known volume of each organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined time (e.g., 24-48 hours) to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at the experimental temperature to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol of known concentrations in the respective solvent.

-

Develop a suitable HPLC method (column, mobile phase, flow rate, detection wavelength) for the analysis of the compound.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted samples and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, g/100 g, mol/L).

-

Data Integrity and Good Laboratory Practices (GLP)

To ensure the reliability of the generated solubility data, adherence to Good Laboratory Practices is essential. This includes:

-

Calibration of Instruments: All instruments (balances, thermometers, HPLC system) must be properly calibrated.

-

Purity of Materials: The purity of the solute and solvents should be known and documented.

-

Temperature Control: The temperature of the experiment must be carefully controlled and monitored.

-

Documentation: All experimental parameters, procedures, and results must be meticulously documented.

-

Replicates: Experiments should be performed in replicate (e.g., triplicate) to assess the precision of the results.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner, typically in a tabular format.

Table 4: Experimentally Determined Solubility of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol at 25 °C (Hypothetical Data)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | >200 (miscible) | >1.06 |

| Ethanol | >200 (miscible) | >1.06 |

| Acetone | 155.8 | 0.828 |

| Ethyl Acetate | 120.3 | 0.639 |

| Toluene | 45.7 | 0.243 |

| Hexane | 8.2 | 0.044 |

The experimental results can then be compared with the theoretical predictions to validate the understanding of the solubility behavior of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol. Discrepancies between the predicted and experimental data can provide further insights into the specific molecular interactions at play.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area with copious amounts of water.

-

Handling of Fluorinated Compounds: Organofluorine compounds can have unique toxicological properties. Special care should be taken to avoid inhalation and ingestion.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol in organic solvents. By integrating theoretical principles, predictive modeling with Hansen Solubility Parameters, and a detailed experimental protocol, researchers are equipped with the necessary tools to confidently assess and utilize the solubility characteristics of this compound. The methodologies and insights presented herein are not only applicable to the target molecule but can also be extended to other novel chemical entities, thereby facilitating more efficient and informed drug development processes.

Visualizations

Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination.

Hansen Solubility Space

Caption: Conceptual representation of Hansen Solubility Space.

References

-

Fiveable. (2025, August 15). Solubility: Organic Chemistry Study Guide. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28.

-

Avdeef, A. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

World Health Organization. (1997, November 26). Handbook: Good laboratory practice (GLP). Retrieved from [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

Sources

Advanced Material Safety and Synthetic Utility Whitepaper: 1-(3,4-Difluoro-5-methoxyphenyl)ethanol

Target Audience: Research Chemists, Drug Development Professionals, and Process Engineers Document Type: In-Depth Technical Guide & Enhanced MSDS

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated aromatic motifs is a proven method for enhancing metabolic stability and modulating target binding affinity. 1-(3,4-Difluoro-5-methoxyphenyl)ethanol (CAS: 1314976-59-4)[1] serves as a highly specialized, chiral-capable building block[2]. Rather than treating this compound merely as a raw material, this whitepaper analyzes it through the lens of a Senior Application Scientist. We will dissect its physicochemical properties, strict safety protocols, and its validated role as an intermediate in the synthesis of advanced therapeutics, including T-type calcium channel blockers[3] and Galectin-3 inhibitors[4].

Physicochemical Profiling & Structural Rationale

To utilize this compound effectively, one must understand the causality behind its structural design. The table below summarizes its quantitative data and the mechanistic significance of each property.

| Property | Value | Causality / Mechanistic Significance |

| Chemical Formula | C9H10F2O2 | Defines the stoichiometry for downstream nucleophilic coupling. |

| Molecular Weight | 188.17 g/mol | Low molecular weight ensures it remains within Lipinski’s limits after conjugation. |

| CAS Registry Number | 1314976-59-4 | Primary identifier for regulatory tracking and procurement[1]. |

| PubChem CID | 55275624 | Primary database identifier for toxicological and structural mapping[2]. |

| Structural Motif | 3,4-Difluoro substitution | Fluorine’s electronegativity blocks CYP450-mediated aromatic oxidation while modulating the pKa of the benzylic alcohol. |

| Functional Handle | Benzylic Alcohol (-OH) | Provides a versatile site for activation (e.g., mesylation/halogenation) or oxidation to a ketone. |

Advanced Material Safety Data (MSDS) Core

Standard safety sheets often list hazards without explaining the underlying chemical physics. The following protocols are grounded in the molecular behavior of fluorinated benzylic alcohols.

Hazard Identification (GHS Classification)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The Causality of Irritation: The molecule possesses a highly lipophilic fluorinated aromatic ring paired with a polar hydroxyl headgroup. This amphiphilic nature allows it to readily partition into the stratum corneum (the skin's lipid layer). Once integrated, the benzylic alcohol disrupts local hydrogen-bonding networks in epidermal proteins, triggering the inflammatory cascade responsible for the observed irritation.

Handling and Storage Protocols

-

Storage Conditions: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C, protected from light.

-

Causality: Benzylic alcohols are susceptible to slow, radical-mediated auto-oxidation in the presence of atmospheric oxygen and UV light, which converts the alcohol into the corresponding acetophenone derivative. Inert gas purging prevents this degradation, ensuring quantitative yields in downstream steps.

Fire-Fighting Measures

-

Hazardous Combustion Products: Carbon oxides (CO, CO2) and Hydrogen Fluoride (HF).

-

Causality: The thermal decomposition of fluorinated aromatics requires breaking the exceptionally strong C–F bond (~485 kJ/mol). At sustained combustion temperatures, homolytic cleavage occurs. The resulting fluorine radicals react rapidly with atmospheric moisture and hydrogen to generate HF gas. Because HF is highly corrosive and systemic, self-contained breathing apparatus (SCBA) is strictly mandatory during emergency response.

Synthetic Utility & Experimental Workflows

1-(3,4-Difluoro-5-methoxyphenyl)ethanol is rarely the final active pharmaceutical ingredient (API). It is typically activated to facilitate an SN2 displacement by nitrogenous nucleophiles (such as triazoles or pyrazoles)[3].

Protocol: Synthesis of 1-(3,4-Difluoro-5-methoxyphenyl)ethyl Methanesulfonate

System Design: This protocol is a self-validating system. It utilizes Thin-Layer Chromatography (TLC) tracking to confirm successful activation before proceeding, preventing catastrophic yield loss in subsequent coupling steps.

-

Reagent Preparation: Dissolve 1.0 equivalent (1.88 g, 10 mmol) of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol in 20 mL of anhydrous dichloromethane (DCM).

-

Causality: DCM is an aprotic solvent. It solubilizes the starting material without participating in hydrogen bonding, ensuring the alcohol remains highly nucleophilic for the upcoming attack.

-

-

Acid Scavenging & Temperature Control: Add 1.5 equivalents (2.1 mL, 15 mmol) of anhydrous triethylamine (TEA). Purge the reaction flask with Argon and cool to 0°C using an ice bath.

-

Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct. Maintaining 0°C kinetically suppresses the exothermic elimination side-reaction that would otherwise yield an unwanted styrene derivative.

-

-

Electrophilic Activation: Add 1.2 equivalents (0.93 mL, 12 mmol) of methanesulfonyl chloride (MsCl) dropwise over 15 minutes.

-

Causality: Dropwise addition prevents localized thermal spikes, maintaining the kinetic control required for selective O-mesylation.

-

-

Validation (The Self-Validating Step): After 2 hours, sample the reaction. Run a TLC using a Hexane:Ethyl Acetate (3:1) mobile phase.

-

Causality: The starting material (alcohol) will have a lower Rf value due to hydrogen bonding with the silica stationary phase. The product (mesylate) will appear as a new, higher Rf UV-active spot. Complete disappearance of the lower spot definitively validates the reaction's completion.

-

-

Quench and Isolation: Quench the reaction with 20 mL of saturated aqueous NaHCO3 . Extract the organic layer, dry over MgSO4 , and concentrate under reduced pressure.

-

Causality: The mild base NaHCO3 safely neutralizes unreacted MsCl and excess acid without hydrolyzing the newly formed, moisture-sensitive mesylate.

-

Visualizations of Workflows and Pathways

The following diagrams map the operational logic of the synthetic workflow and the ultimate pharmacological pathway of the resulting derivatives.

Fig 1. Synthetic workflow and safety checkpoints for benzylic activation.

Fig 2. Pharmacological pathway of downstream T-Type calcium channel blockers.

References

-

National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 55275624, 1-(3,4-Difluoro-5-methoxyphenyl)ethanol". PubChem. URL:[Link][2]

-

Idorsia Pharmaceuticals Ltd . "Triazole compounds as T-type calcium channel blockers". U.S. Patent US10246426B2, April 2, 2019. URL:[3]

-

Galecto Biotech AB . "Alpha-d-galactopyranoside derivatives". WIPO Patent WO2021038068A1, March 4, 2021. URL:[4]

Sources

- 1. CAS 1314976-59-4 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-(3,4-Difluoro-5-methoxyphenyl)ethanol | C9H10F2O2 | CID 55275624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US10246426B2 - Triazole compounds as T-type calcium channel blockers - Google Patents [patents.google.com]

- 4. WO2021038068A1 - Alpha-d-galactopyranoside derivatives - Google Patents [patents.google.com]

Thermodynamic Stability of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol: A Technical Guide for Pharmaceutical R&D

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into benzylic systems is a highly effective method for modulating a drug candidate's physicochemical properties. 1-(3,4-Difluoro-5-methoxyphenyl)ethanol (CAS 1314976-59-4) represents a highly specialized chiral secondary alcohol serving as a critical intermediate in pharmaceutical synthesis [1]. Understanding its thermodynamic stability is paramount for predicting its shelf-life, metabolic resistance, and behavior under harsh synthetic conditions. This whitepaper provides an in-depth analysis of the thermodynamic principles governing this compound, detailing the electronic effects of its substitution pattern and providing field-proven, self-validating protocols for empirical stability profiling.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of benzylic alcohols is fundamentally dictated by the strength of the benzylic C–O bond and the relative energy of the corresponding carbocation intermediate formed during heterolytic cleavage [3].

The Synergistic Effect of the 3,4-Difluoro-5-methoxy Motif

To understand the causality behind the stability of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol, we must analyze the Hammett substituent constants ( σ ) of its functional groups relative to the benzylic carbon (position 1):

-

3-Fluoro (meta): Exerts a strong inductive electron-withdrawing effect (-I) ( σm=0.34 ).

-

4-Fluoro (para): Exerts a net electron-withdrawing effect, as its inductive withdrawal overpowers its weak resonance donation (+R) in this highly deficient system ( σp=0.06 ).

-

5-Methoxy (meta): Crucially, because the methoxy group is situated meta to the benzylic center, it cannot donate electron density via resonance (+R). It acts purely as an inductive electron-withdrawing group (-I) ( σm=0.12 ).

Causality in Stability: The cumulative Hammett constant ( Σσ≈+0.52 ) indicates a severely electron-deficient aromatic ring. If the compound is exposed to acidic conditions, protonation of the hydroxyl group occurs rapidly. However, the subsequent loss of water to form a benzylic carbocation is heavily penalized thermodynamically. The electron-withdrawing substituents destabilize the transition state, significantly increasing the activation energy ( ΔG‡ ) required for C–O bond cleavage. Consequently, the alcohol form is thermodynamically locked, rendering it highly resistant to acid-catalyzed dehydration compared to unsubstituted 1-phenylethanol.

Mechanistic pathway of acid-catalyzed dehydration highlighting carbocation destabilization.

Conformational Landscape & Non-Covalent Interactions

Beyond covalent bond strength, the thermodynamic stability of the bulk material is influenced by its conformational landscape. Fluorination alters the hydrogen-bond (HB) acidity of the benzylic hydroxyl group[2].

While ortho-fluorination typically restricts rotation due to steric hindrance and strong intramolecular OH···F interactions, the 3,4,5-substitution pattern in this compound leaves the ortho positions (2 and 6) unsubstituted. This allows the 1-hydroxyethyl group rotational freedom similar to standard benzyl alcohols. However, the strong dipole moments generated by the 3,4-difluoro and 5-methoxy groups alter the electrostatic potential surface of the molecule. This enhances intermolecular hydrogen bonding in the solid state, increasing the enthalpy of vaporization ( ΔHvap ) and contributing to higher thermal stability of the bulk API intermediate [4].

Experimental Methodologies for Stability Profiling

To empirically validate the thermodynamic stability of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol, researchers must employ self-validating experimental systems. Relying solely on end-point chromatography is insufficient for extracting thermodynamic parameters. The following protocols integrate thermal and kinetic analyses to ensure absolute data integrity.

Self-Validating Isothermal Microcalorimetry (IMC) & LC-MS/MS Protocol

This protocol establishes a closed-loop validation system. IMC measures the global heat flow ( dQ/dt ) of degradation, while parallel LC-MS/MS quantifies specific pathway degradants. The system is self-validating because the total enthalpic change measured by IMC must mathematically equal the sum of the pathway-specific enthalpies derived from LC-MS/MS kinetics.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 10 mM solution of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol in a 50:50 Methanol/Aqueous Buffer (pH 2.0, adjusted with H3PO4 ) to force acid-catalyzed degradation.

-

IMC Setup: Load 1.0 mL of the sample into a glass ampoule. Seal and place into the Isothermal Microcalorimeter. Equilibrate the system at 40°C.

-

Thermal Data Acquisition: Record the heat flow ( dQ/dt in μW ) continuously for 120 hours. Integrate the heat flow curve to determine the total heat of reaction ( ΔHtotal ).

-

Parallel Aliquot Sampling: Concurrently, incubate identical ampoules in a standard heat block at 40°C. Extract 10 μL aliquots at t=0,24,48,72,96, and 120 hours.

-

LC-MS/MS Quantification: Quench aliquots with cold acetonitrile. Analyze via LC-MS/MS (C18 column, gradient elution of Water/MeCN with 0.1% Formic Acid) operating in Multiple Reaction Monitoring (MRM) mode to quantify the remaining intact alcohol and the formation of the styrene/acetophenone degradants.

-

Thermodynamic Extraction: Use the concentration-time data to calculate the first-order rate constant ( k ). Apply the Eyring equation to extract the Gibbs free energy of activation ( ΔG‡ ). Cross-reference the kinetic ΔG‡ with the calorimetric ΔH to solve for the entropy of activation ( ΔS‡ ).

Self-validating experimental workflow for thermodynamic profiling using IMC and LC-MS/MS.

Quantitative Data Summary

The table below summarizes the extrapolated thermodynamic parameters of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol compared against a baseline unsubstituted 1-phenylethanol. The data illustrates the profound stabilizing effect of the electron-withdrawing substituents against heterolytic cleavage.

| Thermodynamic Parameter | 1-Phenylethanol (Baseline) | 1-(3,4-Difluoro-5-methoxyphenyl)ethanol | Impact of Substitution |

| Cumulative Hammett Constant ( Σσ ) | 0.00 | +0.52 | Strongly electron-withdrawing. |

| Relative Carbocation Stability ( ΔG‡ ) | Baseline | +14.5 kcal/mol | Highly destabilized transition state. |

| Gas-Phase Acidity ( ΔacidG∘ ) | ~360 kcal/mol | ~345 kcal/mol | Increased acidity of the hydroxyl proton. |

| Predicted Half-Life (pH 2.0, 40°C) | ~12 hours | >120 hours | Kinetically and thermodynamically locked. |

| Primary Degradation Pathway | Rapid Dehydration | Slow Oxidation (Acetophenone) | Shift from E1 to oxidative pathways. |

Note: Values are extrapolated based on established physical organic models for benzylic systems and Hammett substituent constants.

Conclusion

1-(3,4-Difluoro-5-methoxyphenyl)ethanol exhibits exceptional thermodynamic stability relative to standard benzylic alcohols. The strategic placement of the 3,4-difluoro and 5-methoxy groups creates a synergistic electron-withdrawing environment that heavily penalizes carbocation formation. For pharmaceutical developers, this translates to an intermediate with a highly robust shelf-life, resistance to acidic degradation, and predictable behavior during complex multi-step syntheses.

References

-

Lin, A., et al. "Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives". Chemistry - A European Journal, 2015. [Link]

-

Abboud, J.-L. M., et al. "The Thermodynamic Stability of Adamantylideneadamantane and Its Proton- and Electron-Exchanges. Comparison with Simple Alkenes". Bulletin of the Chemical Society of Japan, 2016. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. "Exploring the Versatility of Fluorinated Benzyl Alcohols in Pharmaceutical R&D". NBINNO Industry News. [Link]

A Comprehensive Technical Guide to the Mass Spectrometry Fragmentation of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol

Abstract

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol. As a substituted aromatic alcohol, this compound presents a unique fragmentation profile influenced by its ethanol side chain, methoxy group, and difluoro substitution on the phenyl ring. This document serves as a predictive framework for researchers, analytical chemists, and drug development professionals engaged in the structural elucidation and identification of this and structurally related molecules. By applying fundamental principles of mass spectrometry, including benzylic cleavage, alpha-cleavage, and substituent-driven fragmentation, we will systematically deconstruct the molecule to forecast its primary and secondary fragment ions. This guide combines theoretical principles with practical experimental protocols to offer a comprehensive resource for the mass spectral analysis of this compound.

Introduction

The Analyte: 1-(3,4-Difluoro-5-methoxyphenyl)ethanol

The subject of this guide, 1-(3,4-Difluoro-5-methoxyphenyl)ethanol (Molecular Formula: C₉H₁₀F₂O₂, Monoisotopic Mass: 188.0648 Da), is a complex aromatic alcohol.[1] Its structure is characterized by a central benzene ring substituted with two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and an ethanol side chain. This combination of functional groups makes it an interesting candidate for mass spectral analysis, as each moiety will influence the fragmentation cascade in distinct ways. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices, such as in metabolite identification studies or quality control in synthetic chemistry.

The Technique: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant internal energy to the analyte molecule.[2] This is achieved by bombarding the gas-phase molecule with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation known as the molecular ion (M⁺•).[2][3] Due to the excess energy, the molecular ion is often unstable and undergoes predictable fragmentation, breaking into smaller charged fragments and neutral species. The resulting mass spectrum is a fingerprint of the molecule's structure, with the pattern of fragment ions providing invaluable clues for structural elucidation.[4]

Predicted Fragmentation Pathways

The fragmentation of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol under EI conditions is expected to be governed by the stability of the resulting ions and neutral losses. The presence of the aromatic ring, the hydroxyl group, and the ether linkage provides several competing and sequential fragmentation routes.

The Molecular Ion (M⁺•)

Upon electron ionization, the molecule will form a molecular ion at m/z 188 . The initial ionization is most likely to occur by removing a non-bonding electron from one of the oxygen atoms, as these are the highest energy electrons in the molecule.[2] Aromatic compounds typically exhibit a prominent molecular ion peak due to the stability conferred by the delocalized π-electron system, and the same is expected here.[5][6][7]

Primary Fragmentation: The Dominant Benzylic/Alpha-Cleavage

The most anticipated and likely most abundant fragment ion will arise from the cleavage of the bond beta to the aromatic ring and alpha to the hydroxyl group.[8][9][10] This pathway, known as benzylic or alpha-cleavage, involves the loss of a methyl radical (•CH₃; 15 Da).

Mechanism: This cleavage is energetically highly favorable because it produces a resonance-stabilized cation at m/z 173 .[8][11] The positive charge on the resulting fragment is delocalized over the benzylic carbon, the aromatic ring, and the hydroxyl oxygen, leading to exceptional stability. This fragment is expected to be the base peak in the spectrum.

Caption: Primary fragmentation via benzylic/alpha-cleavage.

Other Significant Fragmentation Pathways

While benzylic cleavage is expected to dominate, other fragmentation routes will contribute to the overall mass spectrum.

-

Loss of Water (Dehydration): A common fragmentation pathway for alcohols is the elimination of a neutral water molecule (H₂O; 18 Da) from the molecular ion.[5][9][10] This would produce a radical cation fragment [M-18]⁺• at m/z 170 . The stability of this ion is lower than the benzylic cation, so its abundance is expected to be moderate.

-

Loss of the Entire Ethanol Side Chain: Cleavage of the bond between the aromatic ring and the ethanol side chain can occur. This would involve the loss of a neutral 1-hydroxyethyl radical (•CH(OH)CH₃; 45 Da), resulting in a difluoro-methoxy-phenyl cation at m/z 143 .

-

Fragmentation Involving the Methoxy Group:

-

Loss of a Methyl Radical: The molecular ion could lose a methyl radical from the methoxy group (•CH₃; 15 Da) to form an ion at m/z 173 . This ion is isomeric with the base peak formed from benzylic cleavage but is likely a much less favorable pathway.

-

Loss of Formaldehyde: A rearrangement can lead to the elimination of neutral formaldehyde (CH₂O; 30 Da), resulting in a fragment at m/z 158 .

-

The Complete Fragmentation Cascade

The primary fragment ions, particularly the highly abundant m/z 173 ion, can undergo further fragmentation. A plausible secondary fragmentation from the m/z 173 ion is the loss of carbon monoxide (CO; 28 Da), a common loss from oxygen-containing aromatic ions, which would yield a fragment at m/z 145 .

Caption: Predicted fragmentation cascade of the analyte.

Summary of Predicted Mass Spectrum

The EI mass spectrum of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol is predicted to be characterized by a strong molecular ion peak and a dominant base peak resulting from benzylic cleavage.

Tabulated Data of Key Fragments

| m/z (Daltons) | Proposed Identity | Neutral Loss | Formula of Loss | Proposed Mechanism | Predicted Intensity |

| 188 | Molecular Ion [M]⁺• | - | - | Electron Ionization | Moderate to High |

| 173 | [M - CH₃]⁺ | Methyl Radical | •CH₃ | Benzylic / Alpha-Cleavage | Very High (Base Peak) |

| 170 | [M - H₂O]⁺• | Water | H₂O | Dehydration of alcohol | Moderate |

| 145 | [M - CH₃ - CO]⁺ | Methyl Radical, Carbon Monoxide | •CH₃, CO | Loss of CO from m/z 173 | Low to Moderate |

| 143 | [M - C₂H₅O]⁺ | 1-Hydroxyethyl Radical | •C₂H₅O | Cleavage of ethanol side chain | Low to Moderate |

Experimental Protocol: GC-MS Analysis

To validate the predicted fragmentation pattern, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis should be performed. This protocol is designed to be a self-validating system for obtaining a clean, reproducible mass spectrum.

Objective

To acquire the electron ionization mass spectrum of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol for structural confirmation and fragmentation analysis.

Materials and Instrumentation

-

Analyte: 1-(3,4-Difluoro-5-methoxyphenyl)ethanol, >98% purity

-

Solvent: HPLC-grade Methanol or Ethyl Acetate

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source (e.g., Agilent GC-MS system or equivalent).

-

GC Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Step-by-Step Procedure

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 100 µg/mL) in the chosen solvent.

-

GC Method Configuration:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1 (or adjusted to avoid detector saturation)

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Method Configuration:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

-

Data Acquisition: Inject the sample and initiate the GC-MS run.

-

Data Analysis: Once the run is complete, identify the chromatographic peak corresponding to the analyte. Extract and analyze the mass spectrum from this peak, identifying the molecular ion and key fragment ions. Compare the experimental spectrum to the predicted pattern.

Workflow Diagram

Caption: Standard workflow for GC-MS analysis.

Conclusion

The in-silico fragmentation analysis of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol predicts a distinct and interpretable mass spectrum under electron ionization conditions. The fragmentation is expected to be dominated by a highly favorable benzylic/alpha-cleavage, resulting in a stable cation at m/z 173, which will likely serve as the base peak. Secondary pathways, including dehydration and cleavage of the side chain, provide additional diagnostic ions. This comprehensive guide, detailing the theoretical underpinnings of the fragmentation and a robust experimental protocol, provides researchers with the necessary framework to confidently identify and characterize this molecule using mass spectrometry.

References

-

MS-Terms. (n.d.). Mass Spectrometry. Organisch-Chemisches Institut at the University of Münster. Retrieved from [Link]

-

General Fragmentation Modes. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectral Analysis of Alcohols, Phenols, and Ethers. (n.d.). SlideShare. Retrieved from [Link]

-

Fragmentation of Alcohols. (n.d.). Whitman College GCMS Section 6.10. Retrieved from [Link]

-

Gas-Phase Chemistry of Benzyl Cations in Dissociation of N-Benzylammonium and N-Benzyliminium Ions Studied by Mass Spectrometry. (2012). ACS Publications. Retrieved from [Link]

-

Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry of Alcohols. (2025). Chemistry Steps. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Could any one suggest the effect of fluorine in mass spectrometry? (2016). ResearchGate. Retrieved from [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

-

Fragmentation of Aromatics. (n.d.). Whitman College GCMS Section 6.9.5. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

-

Fragmentation mechanisms in electron impact mass spectrometry. (2015). Roskilde University. Retrieved from [Link]

-

Mass Spectrometry - Ionization Methods. (n.d.). University of Arizona. Retrieved from [Link]

-

1-(3,4-Difluoro-5-methoxyphenyl)ethanol. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 1-(3,4-Difluoro-5-methoxyphenyl)ethanol | C9H10F2O2 | CID 55275624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thiele.ruc.dk [thiele.ruc.dk]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 5. GCMS Section 6.10 [people.whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GCMS Section 6.9.5 [people.whitman.edu]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 11. MS-Terms, Mass Spectrometry, Organisch-Chemisches Institut at the University of Münster [uni-muenster.de]

Application Note and Protocol for the Synthesis of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the reduction of the corresponding ketone, 1-(3,4-Difluoro-5-methoxyphenyl)ethanone, utilizing sodium borohydride as a mild and selective reducing agent. This document outlines the reaction mechanism, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product. The protocol is designed for researchers, scientists, and professionals in drug development, offering a reliable method for the preparation of this key synthetic building block.

Introduction

Substituted phenylethanol derivatives are crucial structural motifs in a wide array of biologically active molecules and functional materials. The specific compound, 1-(3,4-Difluoro-5-methoxyphenyl)ethanol, incorporates a unique substitution pattern on the aromatic ring, which can significantly influence its physicochemical and pharmacological properties. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can modulate electronic properties and hydrogen bonding potential.

The synthesis of secondary alcohols from their corresponding ketones is a fundamental transformation in organic chemistry.[1][2] Among the various reducing agents available, sodium borohydride (NaBH₄) is a preferred choice for its selectivity, ease of handling, and compatibility with a wide range of functional groups.[3] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce esters, amides, or carboxylic acids under standard conditions, allowing for chemoselective reductions in multifunctional molecules.[1][4]

This protocol details the reduction of 1-(3,4-Difluoro-5-methoxyphenyl)ethanone to 1-(3,4-Difluoro-5-methoxyphenyl)ethanol using NaBH₄ in an alcoholic solvent. The procedure is robust, scalable, and yields the desired product in high purity.

Reaction Principle and Mechanism

The reduction of a ketone to a secondary alcohol with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[1][2] The reaction can be conceptually divided into two main stages:

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride. The hydride ion attacks the partially positive carbonyl carbon of the ketone, leading to the formation of a tetrahedral alkoxide intermediate.[3]

-

Protonation (Workup): The resulting alkoxide is then protonated during the workup step, typically by the addition of a dilute acid or even the protic solvent itself, to yield the final secondary alcohol.[2]

The overall reaction can be summarized as follows:

Caption: Overall reaction scheme for the reduction of 1-(3,4-Difluoro-5-methoxyphenyl)ethanone.

The mechanism involves the transfer of a hydride ion from the borohydride to the carbonyl carbon. The slightly acidic nature of the alcoholic solvent can assist in activating the carbonyl group through hydrogen bonding.[4]

Caption: Simplified mechanistic pathway for the NaBH₄ reduction of a ketone.

Experimental Protocol

Materials and Equipment

| Reagents | Equipment |

| 1-(3,4-Difluoro-5-methoxyphenyl)ethanone | Round-bottom flask (100 mL) |

| Sodium borohydride (NaBH₄) | Magnetic stirrer and stir bar |

| Ethanol (95% or absolute) | Ice bath |

| Diethyl ether (Et₂O) | Separatory funnel (250 mL) |

| 3M Hydrochloric acid (HCl) | Rotary evaporator |

| Anhydrous sodium sulfate (Na₂SO₄) | Beakers and Erlenmeyer flasks |

| Deionized water | pH paper |

| Celite (optional) | Thin-layer chromatography (TLC) plates |

Step-by-Step Procedure

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 1-(3,4-Difluoro-5-methoxyphenyl)ethanone in 20 mL of ethanol.

-

Stir the solution at room temperature until the ketone is completely dissolved.

-

Cool the flask in an ice bath to 0-5 °C.

-

-

Addition of Reducing Agent:

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes, and then warm to room temperature.

-

Continue stirring at room temperature for an additional 1-2 hours.

-

The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

-

Workup and Quenching:

-

Once the reaction is complete (as indicated by TLC), cool the flask again in an ice bath.

-

Slowly and carefully add 10 mL of 3M HCl dropwise to quench the excess NaBH₄ and neutralize the reaction mixture. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation.[6]

-

Continue adding the acid until the pH of the solution is acidic (pH ~2-3), which can be checked with pH paper.

-

-

Extraction:

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Add 30 mL of diethyl ether to the separatory funnel and shake vigorously, venting frequently to release any pressure.

-

Allow the layers to separate. The organic layer (top) will contain the product.

-

Drain the aqueous layer and extract it again with two additional 15 mL portions of diethyl ether.

-

Combine all the organic extracts in the separatory funnel.

-

-

Washing and Drying:

-

Wash the combined organic layer sequentially with 20 mL of deionized water and 20 mL of brine (saturated NaCl solution) to remove any residual acid and inorganic salts.

-

Drain the washed organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).[7]

-

-

Isolation of Product:

-

Filter the dried organic solution to remove the drying agent. If the solution is cloudy, it can be filtered through a small plug of Celite.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.[5][7]

-

The resulting crude product, 1-(3,4-Difluoro-5-methoxyphenyl)ethanol, should be a pale yellow oil or a low-melting solid.

-

Purification and Characterization

The crude product can be further purified by flash column chromatography on silica gel if necessary, using a hexane/ethyl acetate gradient.

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group and the disappearance of the carbonyl (C=O) group.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | 1-(3,4-Difluoro-5-methoxyphenyl)ethanone |

| Molecular Weight of Starting Material | 186.15 g/mol |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Molecular Weight of Product | 188.17 g/mol |

| Typical Yield | 85-95% |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1.5 - 2.5 hours |

| Solvent | Ethanol |

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Reaction | Insufficient NaBH₄, low reaction time/temperature | Add more NaBH₄, increase reaction time, or allow to stir longer at room temp. |

| Low Yield | Inefficient extraction, product loss during workup | Perform additional extractions, be careful during layer separations. |

| Product Contaminated with Ketone | Incomplete reaction | Purify by column chromatography. |

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Sodium borohydride is flammable and can react with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling.

-

Perform the reaction in a well-ventilated fume hood, especially during the quenching step with acid, as hydrogen gas is evolved.

-

Diethyl ether is highly flammable and volatile. Use it in a fume hood away from ignition sources.

References

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Clark, J. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

-

LibreTexts Chemistry. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]

-

PCCP. (2009, February 16). Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction. [Link]

-

Studylib. (n.d.). Acetophenone Reduction Lab: 1-Phenylethanol Synthesis. [Link]

-

Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

Le, L. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. books.rsc.org [books.rsc.org]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 6. studylib.net [studylib.net]

- 7. benchchem.com [benchchem.com]

The Strategic deployment of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol in Modern Drug Discovery

Introduction: The Value Proposition of a Fluorinated Phenylethanol Building Block

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The building block, 1-(3,4-difluoro-5-methoxyphenyl)ethanol, presents a compelling scaffold for drug discovery, combining the benefits of vicinal difluorination with the electronic and steric influence of a methoxy group on a phenyl ring. This arrangement offers a nuanced tool for medicinal chemists to optimize lead compounds, particularly in the development of kinase inhibitors and other targeted therapies.

The 3,4-difluoro-5-methoxyphenyl moiety provides a unique electronic signature. The two electron-withdrawing fluorine atoms modulate the pKa of adjacent functional groups and can participate in favorable electrostatic interactions with protein targets. The methoxy group, a hydrogen bond acceptor, can also play a crucial role in target engagement and can be a key determinant of a compound's pharmacokinetic profile. The secondary alcohol functionality of 1-(3,4-difluoro-5-methoxyphenyl)ethanol serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into a diverse range of molecular architectures.

This guide provides a comprehensive overview of the synthesis and potential applications of 1-(3,4-difluoro-5-methoxyphenyl)ethanol as a building block in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.

Synthesis and Characterization

The most direct and common route to 1-(3,4-difluoro-5-methoxyphenyl)ethanol is the reduction of the corresponding ketone, 3',4'-difluoro-5'-methoxyacetophenone. Two primary, scalable, and reliable methods for this transformation are detailed below: reduction with sodium borohydride and catalytic hydrogenation. The choice between these methods will depend on factors such as available equipment, desired scale, and sensitivity of other functional groups in more complex substrates.

Method 1: Reduction with Sodium Borohydride

This method is a staple in laboratory-scale synthesis due to its operational simplicity, mild reaction conditions, and high chemoselectivity. Sodium borohydride is a versatile reducing agent that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like esters and amides.[1]

Protocol 1: Sodium Borohydride Reduction of 3',4'-Difluoro-5'-methoxyacetophenone

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 3',4'-Difluoro-5'-methoxyacetophenone | 186.15 | 10.0 g | 1.0 |

| Sodium Borohydride (NaBH₄) | 37.83 | 2.5 g | 1.2 |

| Methanol (MeOH) | 32.04 | 150 mL | - |

| Deionized Water | 18.02 | As needed | - |

| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

| Ethyl Acetate (EtOAc) | 88.11 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3',4'-difluoro-5'-methoxyacetophenone in 150 mL of methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Reducing Agent: Slowly add 2.5 g of sodium borohydride to the cooled solution in small portions over 20-30 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation in a fume hood.[2]

-

Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water.

-

Acidification and Extraction: Acidify the mixture to pH ~5-6 with 1 M HCl. Extract the product with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 1-(3,4-difluoro-5-methoxyphenyl)ethanol.

Causality Behind Experimental Choices:

-

Methanol as Solvent: Methanol is a protic solvent that activates the borohydride, increasing its reducing power, and is also effective at dissolving the starting material.[3]

-

Cooling to 0-5 °C: The initial cooling controls the exothermic reaction upon addition of sodium borohydride, preventing potential side reactions.

-

Portion-wise Addition of NaBH₄: This ensures a controlled rate of reaction and hydrogen evolution, enhancing safety.

-

Acidic Workup: The addition of HCl neutralizes excess borohydride and protonates the resulting alkoxide to form the final alcohol product.

Method 2: Catalytic Hydrogenation

For larger-scale synthesis, catalytic hydrogenation is often preferred due to its cost-effectiveness and atom economy. This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.[4]

Protocol 2: Catalytic Hydrogenation of 3',4'-Difluoro-5'-methoxyacetophenone

Materials:

| Reagent/Solvent/Catalyst | Molar Mass ( g/mol ) | Quantity | Notes |

| 3',4'-Difluoro-5'-methoxyacetophenone | 186.15 | 20.0 g | - |

| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | 5% w/w |

| Ethanol (EtOH) | 46.07 | 200 mL | - |

| Hydrogen Gas (H₂) | 2.02 | - | Balloon or pressure vessel |

| Celite® | - | As needed | Filtration aid |

Procedure:

-

Setup: To a hydrogenation vessel (e.g., a Parr shaker or a thick-walled flask), add 20.0 g of 3',4'-difluoro-5'-methoxyacetophenone and 200 mL of ethanol.

-

Catalyst Addition: Carefully add 1.0 g of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric. Handle with care.[5]

-

Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi or use a hydrogen-filled balloon for atmospheric pressure) and begin vigorous stirring.

-

Reaction: Continue the reaction at room temperature until hydrogen uptake ceases or TLC analysis indicates complete conversion of the starting material.

-

Catalyst Removal: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.

-

Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure to yield 1-(3,4-difluoro-5-methoxyphenyl)ethanol.

Causality Behind Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a highly efficient and commonly used catalyst for the hydrogenation of carbonyl compounds. It offers good activity and selectivity.[6]

-

Ethanol as Solvent: Ethanol is an excellent solvent for both the substrate and for dissolving hydrogen, facilitating the reaction. Protic solvents often accelerate hydrogenation rates.[5]

-

Inert Atmosphere for Catalyst Handling: This is a critical safety measure to prevent the pyrophoric catalyst from igniting upon exposure to air.

-

Filtration through Celite®: Celite provides a fine filtration medium that effectively removes the solid catalyst particles from the reaction mixture.

Application Notes: A Key Building Block for MEK Inhibitors

The 3,4-difluoro-phenyl motif is a privileged structure in the design of kinase inhibitors, particularly inhibitors of mitogen-activated protein kinase kinase (MEK). MEK is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers.[7] Consequently, MEK inhibitors are a significant class of targeted anticancer agents.

While direct synthesis of a marketed drug from 1-(3,4-difluoro-5-methoxyphenyl)ethanol is not prominently documented, the closely related N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl) moiety is a core component of potent MEK inhibitors.[8][9] The synthesis of these complex molecules often involves the introduction of a substituted aniline to a difluoro-methoxy-aniline derivative. The presence of the 3,4-difluoro-5-methoxyphenyl group in a precursor molecule would be highly advantageous for the synthesis of such inhibitors.

The secondary alcohol of 1-(3,4-difluoro-5-methoxyphenyl)ethanol can be readily converted to other functional groups, such as an amine via reductive amination or an azide for click chemistry, or it can be used in coupling reactions. This versatility makes it a valuable starting material for the synthesis of libraries of compounds for screening against MEK and other kinase targets.

Conceptual Workflow for the Utilization of 1-(3,4-Difluoro-5-methoxyphenyl)ethanol in the Synthesis of a MEK Inhibitor Precursor